Growth Inhibition Potency in Colon Cancer: CP 461 Demonstrates a 100-Fold Improvement Over Exisulind
In SW480 human colon cancer cells, CP 461 inhibits cell growth with an IC50 of 2 μmol/L, compared to 200 μmol/L for exisulind (sulindac sulfone), representing a 100-fold increase in potency [1]. This head-to-head study in the same cellular context establishes that CP 461 is substantially more potent than the first-generation SAAND from which it was derived.
| Evidence Dimension | Growth inhibition (IC50) |
|---|---|
| Target Compound Data | 2 μmol/L |
| Comparator Or Baseline | Exisulind (sulindac sulfone): 200 μmol/L |
| Quantified Difference | 100-fold more potent |
| Conditions | SW480 human colon cancer cells, in vitro proliferation assay |
Why This Matters
For researchers evaluating SAAND compounds for colon cancer models, CP 461 provides a 100-fold potency advantage, reducing the required experimental concentrations and potentially minimizing off-target effects associated with high-dose exisulind.
- [1] Xiao D, Deguchi A, Gundersen GG, Oehlen B, Arnold L, Weinstein IB. The sulindac derivatives OSI-461, OSIP486823, and OSIP487703 arrest colon cancer cells in mitosis by causing microtubule depolymerization. Mol Cancer Ther. 2006;5(1):60-67. View Source
